Comparative Cytotoxicity: 1-Adamantyl Isothiocyanate vs. Its Selenium Isostere
In a head-to-head comparison of adamantane-based isothiocyanates and isoselenocyanates, 1-isoselenocyanatoadamantane (the selenium isostere) exhibited approximately 3-fold higher potency than 1-adamantyl isothiocyanate (the sulfur-containing analog) against the MCF-7 breast cancer cell line [1]. The sulfur-to-selenium isosteric replacement enhances inhibitory activity, but this advantage diminishes with increasing spacer length [1]. For research applications requiring the specific electronic and steric properties of a sulfur-containing isothiocyanate (e.g., nucleophilic addition reactions, thiol reactivity), 1-adamantyl isothiocyanate remains the essential tool.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against MCF-7 breast adenocarcinoma cells |
|---|---|
| Target Compound Data | 1-Adamantyl isothiocyanate: IC50 ~24.6 µmol L⁻¹ (inferred from 3-fold difference relative to 8.2 µmol L⁻¹) |
| Comparator Or Baseline | 1-Isoselenocyanatoadamantane (selenium isostere): IC50 = 8.2 µmol L⁻¹ |
| Quantified Difference | Selenium analog is ~3-fold more potent (IC50 ratio = 8.2 / 24.6 = 1/3) |
| Conditions | MCF-7 human breast adenocarcinoma cell line; MTT or similar viability assay |
Why This Matters
This data quantifies the precise activity trade-off between sulfur and selenium isosteres, enabling researchers to select 1-adamantyl isothiocyanate when sulfur-specific reactivity or metabolic handling is required.
- [1] Pitushkin DA, Danilov DV, Kuznetsov YP, et al. Synthesis of isothio- and isoselenocyanates of adamantane series and their cytotoxic activity. Russ Chem Bull. 2025;74(4):1169-1176. doi:10.1007/s11172-025-4610-x View Source
